molecular formula C16H21FO5 B5146425 Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate

Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate

Cat. No.: B5146425
M. Wt: 312.33 g/mol
InChI Key: PAOIGWCQTFEKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate is an organic compound with a complex structure that includes a fluorophenoxy group attached to a propyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(2-fluorophenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The enolate ion formed from diethyl malonate acts as a nucleophile and attacks the electrophilic carbon in the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Under thermal conditions, the compound can undergo decarboxylation to form simpler molecules.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.

    Hydrochloric Acid or Sodium Hydroxide: Used for hydrolysis of the ester groups.

    Heat: Applied for decarboxylation reactions.

Major Products Formed

    Hydrolysis: Yields diethyl malonate and 3-(2-fluorophenoxy)propanoic acid.

    Decarboxylation: Produces simpler carboxylic acids and other by-products.

Scientific Research Applications

Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO5/c1-3-20-15(18)12(16(19)21-4-2)8-7-11-22-14-10-6-5-9-13(14)17/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOIGWCQTFEKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=CC=C1F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.